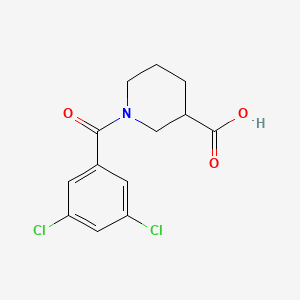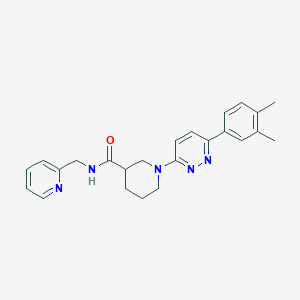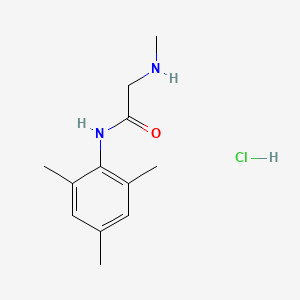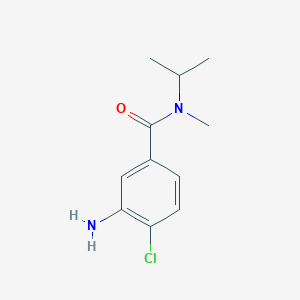
1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 926249-48-1 . It has a molecular weight of 302.16 and its IUPAC name is 1-(3,5-dichlorobenzoyl)-3-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13Cl2NO3/c14-10-4-9 (5-11 (15)6-10)12 (17)16-3-1-2-8 (7-16)13 (18)19/h4-6,8H,1-3,7H2, (H,18,19) . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 302.16 . Other specific physical and chemical properties like boiling point, melting point, etc., are not mentioned in the search results.Applications De Recherche Scientifique
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including structures similar to 1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid, are known to inhibit microbial fermentation processes. This inhibition is crucial for understanding how such compounds can affect the production of bio-renewable chemicals. Studies have shown that carboxylic acids can disrupt cell membranes and decrease internal pH levels in microbes like Escherichia coli and Saccharomyces cerevisiae, potentially offering insights into how similar compounds could be engineered for better industrial performance (Jarboe, Royce, & Liu, 2013).
Anticancer Properties of Carboxylic Acid Derivatives
Research on cinnamic acid derivatives, which share functional groups with 1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid, highlights the potential for such compounds in anticancer research. These derivatives have been studied for their traditional and synthetic antitumor agents, suggesting a pathway for the development of new anticancer drugs using similar carboxylic acid frameworks (De, Baltas, & Bedos-Belval, 2011).
Metal Interaction with Carboxylic Acids
The interaction between metals and biologically important ligands, including carboxylic acids, is critical for understanding the molecular mechanisms underlying their biological activity. Such studies can inform the design of new compounds with enhanced stability and specificity for biological targets, potentially including derivatives of 1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid (Lewandowski, Kalinowska, & Lewandowska, 2005).
Extraction of Carboxylic Acids
The solvent developments for the extraction of carboxylic acids from aqueous streams are relevant for the industrial application of 1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid and its derivatives. Research in this area aims to improve the recovery of carboxylic acids, which are key intermediates in the production of bio-based plastics and chemicals, through liquid-liquid extraction techniques (Sprakel & Schuur, 2019).
Safety and Hazards
The compound should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come in contact with air or water due to the risk of violent reaction and possible flash fire . It should be used only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-(3,5-dichlorobenzoyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3/c14-10-4-9(5-11(15)6-10)12(17)16-3-1-2-8(7-16)13(18)19/h4-6,8H,1-3,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHYYUZLJSXEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2536849.png)

![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2536853.png)



![7-{2-(2-Chloro-1,3-thiazol-5-yl)-1-[(2-chloro-1,3-thiazol-5-yl)methyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2536859.png)
![2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2536860.png)
